molecular formula C16H16N4O2S2 B6537030 N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-77-7

N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6537030
CAS No.: 1021259-77-7
M. Wt: 360.5 g/mol
InChI Key: HOQSZDVGTSZDGL-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a dihydropyridazinone core linked to a thiophene moiety, and a butanamide spacer.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-11-10-24-16(17-11)18-14(21)5-2-8-20-15(22)7-6-12(19-20)13-4-3-9-23-13/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQSZDVGTSZDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)

  • Structure: Shares the 4-methyl-1,3-thiazol-2-yl group but replaces the dihydropyridazinone-thiophene moiety with a pyridinyl-phenylacetamide chain.
  • Pharmacological Profile : A potent antiviral agent targeting herpes simplex virus (HSV) via inhibition of the viral helicase-primase complex. Patented for oral and vaginal formulations .

4-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide

  • Structure : Closely related to the target compound but substitutes the 4-methylthiazole group with a 4-sulfamoylphenyl moiety .

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide

  • Structure: Features a dihydropyridine core instead of dihydropyridazinone and a tetrazole-containing aromatic system .
  • Functional Implications : The tetrazole group introduces strong hydrogen-bonding capacity, which could influence target binding kinetics compared to the thiophene group in the target compound.

Table 1: Comparative Pharmacological Data

Compound Core Structure Key Functional Groups Primary Target/Activity
Target Compound Dihydropyridazinone Thiophene, Methylthiazole Unknown (potential kinase/PDE inhibition)
Pritelivir Thiazole-acetamide Pyridinyl-phenyl, Sulfamoyl HSV helicase-primase inhibitor
Compound 9m Thiazolidinone Dihydro-benzodioxinyl Antimicrobial (hypothesized)
7a-c Derivatives Benzoxazine-oxadiazole Oxadiazole, Benzoxazine Anticancer (preliminary data)

Research Findings and Implications

  • Pritelivir : Demonstrated efficacy in HSV treatment, with a half-maximal effective concentration (EC₅₀) of 0.03 µM in vitro . The methylthiazole group in both Pritelivir and the target compound may contribute to metabolic stability.
  • Physicochemical Properties : The thiophene group in the target compound likely increases lipophilicity (clogP ~3.2 predicted) compared to Pritelivir’s sulfamoyl group (clogP ~2.1), which could affect blood-brain barrier penetration.

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